molecular formula C7H7NO2 B045947 3-Aminobenzoic acid CAS No. 99-05-8

3-Aminobenzoic acid

Cat. No. B045947
CAS RN: 99-05-8
M. Wt: 137.14 g/mol
InChI Key: XFDUHJPVQKIXHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-aminobenzoic acid can be achieved through the reduction of 3-nitrobenzoic acid, using benzoic acid as the raw material. Two reduction methods are employed, including iron and metal palladium catalytic reduction of carbon. The palladium-charcoal catalyst demonstrates high catalytic activity and selectivity, which increases the yield of 3-aminobenzoic acid (Yin Qun, 2010).

Molecular Structure Analysis

The molecular structure of 3-aminobenzoic acid and its complexes with alkali metals have been studied, revealing the influence of different metals on the electronic system of the acid. The structures have been characterized by vibrational (FT-IR, FT-Raman), electronic (UV-Vis), and NMR (1H and 13C) spectra. Significant shifts in band wavenumbers and changes in intensities along the metal series have been observed, indicating varied interactions between the acid and different metals (Świsłocka et al., 2005).

Chemical Reactions and Properties

3-Aminobenzoic acid undergoes various chemical reactions, forming different compounds. It reacts with α,β-acetylenic γ-hydroxy nitriles to produce novel amino acids and undergoes esterification and acetylene hydration. Its interactions with other compounds lead to the formation of esters, dihydrofuranyl derivatives, and other complex molecular structures. These reactions demonstrate the acid's reactivity and versatility in chemical synthesis (Trofimov et al., 2009).

Physical Properties Analysis

The physical properties of 3-aminobenzoic acid are influenced by its interaction with different environments and compounds. Its solvatochromic characteristics vary in different solvents, and its interaction with β-cyclodextrin and other substances indicates the presence of intramolecular charge transfer. These interactions affect the absorption and fluorescence spectra of the acid, highlighting its responsive nature to different physical environments (Stalin & Rajendiran, 2006).

Scientific Research Applications

  • Derivatives in Biochemical Processes and Medicine

    3-Aminobenzoic acid derivatives are valuable in researching diene synthesis adducts and their potential applications in biochemical processes and medicine (Mitrasov et al., 2015).

  • Thermal Behavior Study

    It is used in studying the thermal behavior of various substituted aminobenzoic acids (Rotich et al., 2001).

  • Biosynthesis of Ansamycins

    3-Amino-5-hydroxybenzoic acid, a related compound, is a direct precursor in the biosynthesis of ansamycins, important in the production of rifamycin in Nocardia mediterranei (Ghisalba & Nüesch, 1981).

  • Cognitive Impairment in Diabetes

    3-AB improves cognitive impairment in diabetic rats by inhibiting inflammatory cytokines and PARP1 (Wu Xiao-l, 2015).

  • Medicine and Industrial Production

    It serves as an intermediate in the synthesis of various medicines, dyes, and industrial products, including ketoprofen, an anti-inflammatory analgesic drug (Yin Qun, 2010).

  • Complexes with Alkali Metals

    3-ABA complexes with alkali metals aid in studying the electronic systems of the acid and its influence on the metals (Świsłocka et al., 2005).

  • Polymerized 3-ABA for Chemical Modification

    Polymerized 3ABA is used for chemical modification and electrochemical recognition of N-acetylneuraminic acid (NANA) (Shishkanova et al., 2019).

  • Myocardial Reperfusion Injury Treatment

    3-Aminobenzamide, a related compound, has beneficial effects against myocardial reperfusion injury, mainly due to energy depletion prevention (Fiorillo et al., 2003).

  • Antibacterial Action

    3-ABA has shown effectiveness in treating spotted fever in guinea pigs and possesses antibacterial action (Klopsteg, 1945).

  • Conducting Polymers Formation

    It forms short-chain conducting polymers, influencing the electrochemical and morphological properties of polyaniline (Thiemann & Brett, 2001).

Safety And Hazards

3-Aminobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Future Directions

Future research directions for 3-Aminobenzoic acid include its potential use in the production of clean hydrogen . Additionally, a novel composite of poly (3-aminobenzoic acid) and a cobalt zeolitic benzimidazolate framework (CoZIF) has been studied for the production of hydrogen through the hydrogen evolution reaction (HER) .

properties

IUPAC Name

3-aminobenzoic acid
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InChI

InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)
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InChI Key

XFDUHJPVQKIXHO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7NO2
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Related CAS

26373-80-8, 17264-94-7 (mono-hydrochloride salt)
Record name Poly(3-aminobenzoic acid)
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DSSTOX Substance ID

DTXSID3059183
Record name Benzoic acid, 3-amino-
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Molecular Weight

137.14 g/mol
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Physical Description

Solid; [Merck Index], Solid
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Solubility

>20.6 [ug/mL] (The mean of the results at pH 7.4), 5.9 mg/mL at 15 °C
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Vapor Pressure

0.000278 [mmHg]
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Product Name

3-Aminobenzoic acid

CAS RN

99-05-8, 87980-11-8
Record name 3-Aminobenzoic acid
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Record name m-Aminobenzoic acid
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Melting Point

173 °C
Record name m-Aminobenzoic acid
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Synthesis routes and methods

Procedure details

4-(2-Acetaminoethyl)-benzoic acid was reacted with nitrating acid to 4-(2-acetaminoethyl)-3-nitro-benzoic acid, M.p. 189° C. (from methanol). The following catalytical hydrogenation yielded the 4-(2-acetaminoethyl)-3-aminoethyl)-3-amino-benzoic acid with a melting point of 143° C. (from ethanol/petroleum ether). From this compound, there was obtained by diazotation and Sandmeyer-reaction the 4-(2-acetamino-ethyl)-3-chloro-benzoic acid having a melting point of 150° C. or by boiling up the diazo solution, the 4-(2-acetaminoethyl)-3-chloro-benzoic acid M.p. 222°-223° C. From 4-(2-acetaminoethyl)-3-hydroxy-benzoic acid, there were obtained with dimethyl sulfate or diethyl sulfate, the corresponding 4-(2-acetaminoethyl)-3-methoxy-benzoic acid methyl ester and the 4-(2-acetaminoethyl)-3-ethoxy-benzoic acid ethyl ester.
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4-(2-acetaminoethyl)-3-nitro-benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Citations

For This Compound
9,980
Citations
T Stalin, N Rajendiran - Chemical physics, 2006 - Elsevier
… interaction takes place upon excitation of 3-aminobenzoic acid (3ABA) as demonstrated by … 12] but not much work was carried out in 3-aminobenzoic acid. In this record, in this paper the …
Number of citations: 84 www.sciencedirect.com
SK Arora, M Sundaralingam, JS Dancz… - … Section B: Structural …, 1973 - scripts.iucr.org
The structure of 3-aminobenzoic acid hydrochloride, CvHvNO,. HCI, has been determined independently in two different laboratories. The compound crystallizes in the triclinic space …
Number of citations: 18 scripts.iucr.org
S Kubik, R Goddard - The Journal of Organic Chemistry, 1999 - ACS Publications
The synthesis and receptor properties of a cyclic pseudopeptide composed of (l)-proline and the nonnatural amino acid 3-aminobenzoic acid in an alternating sequence are described. …
Number of citations: 155 pubs.acs.org
AM Asiri, WA Adeosun, HM Marwani… - New Journal of …, 2020 - pubs.rsc.org
We present a method for non-enzymatic detection of the nitrite ion (an inherent carcinogen) using poly-3-aminobenzoic acid (P-3ABA) synthesized by an electrochemical method. Its …
Number of citations: 31 pubs.rsc.org
K Kakehi, T Funakubo, S Suzuki, Y Oda… - … of Chromatography A, 1999 - Elsevier
… The reagents, 3-aminobenzamide and 3-aminobenzoic acid, which showed the highest reactivity, were applied to the labeling of carbohydrate chains obtained from some sialic acid-…
Number of citations: 86 www.sciencedirect.com
HJ Salavagione, DF Acevedo, MC Miras… - Journal of Polymer …, 2004 - Wiley Online Library
… It is also clear that 3ABA acid is more reactive than 2ABA, since aniline is about 12 times more reactive than 3-aminobenzoic acid and it is nearly 7000 times more reactive than 2-…
Number of citations: 89 onlinelibrary.wiley.com
R Świsłocka, E Regulska, M Samsonowicz… - … Acta Part A: Molecular …, 2005 - Elsevier
… for 3-aminobenzoic acid and its alkali metal salts were recorded. The influence of lithium, sodium, potassium, rubidium and cesium on the electronic system of the 3-aminobenzoic acid …
Number of citations: 25 www.sciencedirect.com
KE Ramohlola, M Masikini, SB Mdluli… - International journal of …, 2017 - Elsevier
… In the current study, 3-aminobenzoic acid was selected as the starting monomer of the polymerization for comparing the activities of these polymers as electrocatalyst. Carboxyl groups …
Number of citations: 35 www.sciencedirect.com
EN Zare, MM Lakouraj, A Ramezani - New Journal of Chemistry, 2016 - pubs.rsc.org
… A novel poly(aniline-co-3-aminobenzoic acid)-based magnetic core–shell (PA3ABA@Fe 3 … in situ copolymerization approach of aniline and 3-aminobenzoic acid in the presence of Fe 3 …
Number of citations: 79 pubs.rsc.org
KD Modibane, NJ Waleng, KE Ramohlola… - Polymers, 2020 - mdpi.com
… 3-aminobenzoic acid (ABA) is one of the aniline derivatives … PANI derivatives such as poly(3-aminobenzoic acid) (PABA) by … the synthesis of a poly(3-aminobenzoic acid)/cobalt zeolitic …
Number of citations: 21 www.mdpi.com

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